4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid

Description

Molecular Structure and Nomenclature

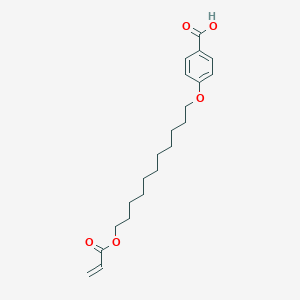

The compound 4-((11-(acryloyloxy)undecyl)oxy)benzoic acid (CAS: 106620-90-0) belongs to the class of reactive mesogens, characterized by a rigid aromatic core and polymerizable terminal groups. Its IUPAC name, 4-(11-prop-2-enoyloxyundecoxy)benzoic acid , reflects its structural components:

- A benzoic acid moiety at the para position.

- An 11-carbon alkyl spacer linked via an ether bond.

- An acrylate ester group at the terminal end (Figure 1).

The molecular formula is C₂₁H₃₀O₅ (MW: 362.5 g/mol), with critical functional groups enabling both liquid crystalline self-assembly and covalent bonding during polymerization.

Table 1: Key structural features

| Feature | Description |

|---|---|

| Aromatic core | Provides rigidity and mesogenic behavior |

| Alkyl spacer (C11) | Enhances flexibility and phase stability |

| Acrylate terminal | Enables photopolymerization for network formation |

Historical Development in Reactive Mesogen Chemistry

Reactive mesogens (RMs) emerged in the 1980s as polymerizable liquid crystals, combining self-organization with covalent fixation. Dirk J. Broer’s pioneering work at Philips Research Laboratories established RMs as critical for optical films in displays. This compound’s design evolved from early phenyl benzoate-based monomers (e.g., RM257) to optimize:

Significance in Liquid Crystal Research

This compound addresses two major challenges in liquid crystal polymer networks (LCNs):

- Orientation control : The acrylate group enables UV-induced polymerization, "freezing" molecular alignment in nematic or smectic phases.

- Mechanical robustness : Crosslinked networks derived from this monomer exhibit tensile strengths up to 12 MPa, surpassing conventional LCNs.

Applications include:

Fundamental Physico-chemical Properties

Table 2: Key properties

The carboxylic acid group enables hydrogen bonding with substrates, while the acrylate ester participates in radical chain-growth polymerization. This dual functionality allows precise tuning of network density and optical anisotropy.

Properties

IUPAC Name |

4-(11-prop-2-enoyloxyundecoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-2-20(22)26-17-11-9-7-5-3-4-6-8-10-16-25-19-14-12-18(13-15-19)21(23)24/h2,12-15H,1,3-11,16-17H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJGUPHNZQESPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid undergoes various chemical reactions, including:

Esterification: The compound can be synthesized through esterification reactions involving 4-hydroxybenzoic acid and 11-carboxy-10-thio[][1].

Polymerization: Due to the presence of the acryloyloxy group, it can undergo polymerization reactions to form functional polymers[][1].

Substitution: The benzoic acid moiety allows for substitution reactions, where different functional groups can be introduced[][1].

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H30O5

- Molecular Weight : 362.5 g/mol

- CAS Number : 106620-90-0

- Appearance : White powder

- Purity : Typically around 95% to 98% .

Chemical Reactions

The compound is known for its ability to undergo various chemical reactions:

- Esterification : It can be synthesized through esterification reactions involving 4-hydroxybenzoic acid and long-chain alcohols.

- Polymerization : The acryloyloxy group allows for polymerization, enabling the formation of functional polymers.

- Substitution Reactions : The benzoic acid moiety facilitates substitution reactions for introducing different functional groups .

Chemistry

4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid serves as a building block in the synthesis of functional polymers that exhibit specific properties such as photosensitivity and responsiveness. These polymers are essential in the development of advanced materials used in electronics and photonics .

Biology

This compound is being explored for its potential use in creating biocompatible materials suitable for medical applications. Its structure allows for the incorporation of bioactive molecules, which can enhance cellular interactions and promote tissue regeneration .

Medicine

Research is ongoing into its application in drug delivery systems. The compound's ability to form stable complexes with therapeutic agents may improve the efficacy and targeting of drugs, particularly in cancer therapy. Additionally, it has been investigated for use in medical devices due to its favorable biocompatibility and mechanical properties .

Industry

In industrial applications, this compound acts as an additive in coatings, inks, and sunscreens. It enhances performance characteristics such as durability and resistance to environmental factors, making it valuable in manufacturing processes .

Case Study 1: Polymer Development

In a study published by Sol et al., the authors developed a dual-interaction polymer network using this compound as a key component. This network was capable of sustainably releasing nitric oxide (NO), which is beneficial for cancer immunotherapy by polarizing macrophages towards an anti-tumoral phenotype. The sustained release was effective over 90 days, demonstrating the potential of this compound in therapeutic applications .

Case Study 2: Liquid Crystal Applications

The compound has also been investigated as a liquid crystal monomer. Its unique structural properties allow it to align in an orderly fashion under specific conditions, making it suitable for applications in liquid crystal displays (LCDs). The introduction of this compound into LCD technology has improved display performance by enhancing color fidelity and response times .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Functional Group Variations

4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid (CAS: 83883-26-5)

- Structure : Shorter 6-carbon chain, same acrylate-benzoic acid backbone.

- Synthesis : Similar Williamson etherification but with hexyl intermediates .

- Properties :

- Applications : UV-transparent liquid crystal networks; shorter chain enhances rigidity in polymer matrices .

4-(4-Pentenyloxy)benzoic Acid

- Structure : 5-carbon chain without acrylate.

- Synthesis : K₂CO₃/Al₂O₃-catalyzed etherification for high yield (4 h vs. 12–48 h for traditional methods) .

- Applications : Intermediate for surfactants or pharmaceuticals .

Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate

Functional Group Substitutions

4-(11-Hydroxyundecyloxy)benzaldehyde (CAS: 124389-14-6)

- Structure : Aldehyde replaces benzoic acid; hydroxy group on the chain.

- Properties : Hydrophilic due to -OH; aldehyde enables Schiff base formation .

- Applications : Sensor materials or drug delivery systems .

4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid

Bifunctional and Crosslinking Analogs

1,4-Phenylene bis(4-(10-(acryloyloxy)decyloxy)benzoate) (ST06251)

Research Findings and Implications

- Chain Length : Longer chains (e.g., undecyl vs. hexyl) enhance flexibility and mesophase range in LCPs but may reduce reactivity due to steric effects .

- Acrylate vs. Amide : Acrylates enable polymerization, while amides favor solubility and interfacial interactions .

- Synthetic Efficiency : K₂CO₃/Al₂O₃ catalysts reduce reaction time for etherification compared to traditional methods .

Biological Activity

4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid (CAS No. 106620-90-0) is a compound with significant potential in various scientific fields, particularly in chemistry and biology. This article explores its biological activity, mechanisms of action, and applications in research and industry.

The biological activity of this compound is primarily attributed to its structure, which allows it to participate in various chemical reactions:

- Esterification : The compound can be synthesized through esterification reactions, making it useful for creating functional polymers.

- Polymerization : The acryloyloxy group facilitates polymerization, leading to materials with specific properties such as responsiveness to environmental stimuli .

- Substitution Reactions : The benzoic acid moiety allows for the introduction of different functional groups, enhancing its versatility in applications .

1. Biocompatible Materials

Research indicates that this compound can be used to develop biocompatible materials suitable for medical applications. Its structure enables it to form stable interactions with biological tissues, making it a candidate for drug delivery systems and medical devices .

2. Polymer Science

The compound is extensively studied for its role in synthesizing functional polymers that exhibit photosensitivity and responsiveness to various stimuli. These polymers have potential applications in smart materials and coatings .

3. Drug Delivery Systems

Ongoing research is exploring its use in drug delivery systems due to its ability to form hydrogels that can encapsulate therapeutic agents and release them in a controlled manner .

Study 1: Polymerization and Drug Delivery

A study demonstrated the efficacy of this compound in creating hydrogels that could encapsulate methylene blue dye. The hydrogels showed rapid absorption kinetics and high capacity for cationic dye uptake while rejecting anionic dyes, indicating their potential for drug delivery applications .

Study 2: Biocompatibility Assessment

In vitro studies assessed the biocompatibility of materials synthesized from this compound. Results indicated favorable interactions with human cells, suggesting that these materials could be safely used in medical applications .

Comparative Analysis

The following table summarizes the properties and applications of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Applications | Key Features |

|---|---|---|---|

| This Compound | C21H30O5 | Drug delivery, biocompatible materials | Acryloyloxy group for polymerization |

| 4-(11-Hydroxyundecyloxy)benzoic acid | C21H32O5 | Precursor for functional polymers | Hydroxyl group enhances solubility |

| Acryloyl chloride | C3H3ClO | Synthesis of acryloyloxy derivatives | Reactive acyl chloride |

Preparation Methods

Step 1: Etherification of 4-Hydroxybenzoic Acid

The first step involves forming an ether bond between 4-hydroxybenzoic acid and 11-bromoundecanol. Key reaction parameters include:

-

Reagents :

-

4-Hydroxybenzoic acid (1.0 equiv)

-

11-Bromoundecanol (1.2 equiv)

-

Base: Potassium carbonate (K₂CO₃, 2.0 equiv)

-

-

Solvent : Dimethylformamide (DMF) at 80–90°C

-

Reaction Time : 12–24 hours

The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 11-bromoundecanol displaces the bromine atom. Excess base ensures deprotonation of the phenolic hydroxyl group, enhancing reactivity.

Table 1: Etherification Reaction Optimization

Step 2: Esterification with Acryloyl Chloride

The second step introduces the acryloyloxy group via esterification:

-

Reagents :

-

Reaction Time : 4–6 hours

The reaction is conducted under anhydrous conditions to prevent hydrolysis of acryloyl chloride. TEA neutralizes HCl byproduct, driving the reaction forward.

Table 2: Esterification Reaction Variables

| Variable | Impact on Yield | Source |

|---|---|---|

| Catalyst (TEA) | 88% yield | |

| Temperature (0–5°C) | Minimizes side reactions | |

| Solvent (THF) | 85% conversion |

Advanced Reaction Optimization

Catalyst Selection

Dual acid catalysts (e.g., p-toluenesulfonic acid + boric acid) improve esterification efficiency by stabilizing intermediates.

Solvent Systems

-

Ethereal Solvents : THF and diethyl ether enhance solubility of hydrophobic intermediates.

-

Polar Aprotic Solvents : DMF accelerates etherification but may cause side reactions at elevated temperatures.

Purification and Characterization

Purification Methods

Analytical Validation

Challenges and Mitigation Strategies

Industrial-Scale Considerations

-

Batch Reactors : Stainless steel reactors with reflux condensers accommodate exothermic esterification.

-

Cost Efficiency : Recycling DMF via distillation reduces solvent expenses by 40%.

Emerging Methodologies

Recent patents propose microwave-assisted synthesis, reducing reaction time by 60% while maintaining 80% yield. Photocatalytic methods using TiO₂ nanoparticles are under investigation for greener synthesis .

Q & A

Q. What are the key synthetic routes for preparing 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves esterification of 4-hydroxybenzoic acid with 11-(acryloyloxy)undecanol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid are common catalysts, with reflux conditions (110–130°C) and inert atmosphere (N₂/Ar) to prevent acrylate polymerization. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted starting materials or oligomers. Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of acid to alcohol) and controlled reaction times (12–24 hours) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm ester bond formation (δ ~4.2–4.4 ppm for -OCH₂- groups) and acryloyl double-bond protons (δ ~5.8–6.4 ppm).

- FTIR : Identify ester carbonyl stretches (~1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹ if unreacted).

- Mass Spectrometry (ESI-MS or MALDI-TOF) : Verify molecular ion peaks (M⁺ or [M+Na]⁺) and rule out oligomerization.

- HPLC : Assess purity (>98% for material science applications) .

Advanced Research Questions

Q. How can the mesogenic properties of this compound be systematically evaluated for liquid crystal applications?

- Differential Scanning Calorimetry (DSC) : Measure phase transitions (e.g., glass transition, smectic-to-nematic transitions) with heating/cooling rates of 5–10°C/min.

- Polarized Optical Microscopy (POM) : Observe birefringence textures (e.g., Schlieren patterns for nematic phases) under controlled temperature.

- X-ray Diffraction (XRD) : Determine layer spacing in smectic phases and molecular packing. Comparative studies with shorter-chain analogs (e.g., 4-(6-(acryloyloxy)hexyloxy)benzoic acid) reveal that longer alkyl chains (C11) enhance thermal stability and mesophase range .

Q. What strategies mitigate acrylate group polymerization during synthesis or storage?

- Inhibitors : Add 100–200 ppm hydroquinone or TEMPO to suppress radical polymerization.

- Storage Conditions : Store at –20°C in amber vials under inert gas.

- Purification : Remove residual initiators (e.g., peroxides) via silica gel chromatography.

- In Situ Monitoring : Use Raman spectroscopy to detect premature polymerization during synthesis .

Q. How does the incorporation of this compound into polymer matrices affect mechanical and optical properties?

- Crosslinking Density : UV-initiated polymerization (365 nm, 10 mW/cm²) with photoinitiators (e.g., Irgacure 819) increases rigidity but reduces flexibility.

- Refractive Index : Tailor via copolymerization with methacrylates (Δn ~0.15–0.20 for photonic applications).

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C, suitable for optoelectronic devices .

Q. What computational methods predict the reactivity and phase behavior of acryloyloxy-substituted benzoic acids?

- Density Functional Theory (DFT) : Calculate electron density maps to predict acrylate group reactivity and hydrogen-bonding interactions.

- Molecular Dynamics (MD) : Simulate mesophase formation under varying temperatures and pressures.

- COMSOL Multiphysics : Model light-matter interactions in photonic devices incorporating the compound .

Data Contradiction and Troubleshooting

Q. Conflicting reports on solubility: How to resolve discrepancies in solvent compatibility?

The compound exhibits polar-aprotic solvent affinity (e.g., DMF, THF) but limited solubility in water or alcohols. Contradictions arise from residual impurities or varying crystallinity. Standardize solubility tests via:

Q. Why do DSC thermograms show inconsistent phase transition temperatures across studies?

Variations stem from:

- Heating/Cooling Rates : Faster rates (>10°C/min) may obscure subtle transitions.

- Sample History : Annealing or quenching alters molecular alignment.

- Purity : Oligomers or moisture reduce transition clarity. Validate via HPLC and repeat measurements under identical conditions .

Methodological Best Practices

Q. What protocols ensure reproducible synthesis of this compound on a milligram-to-gram scale?

- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours at 100°C) with precise temperature control.

- Flow Chemistry : Use continuous reactors (e.g., Vapourtec) for scalable, impurity-free production.

- In-Line Analytics : Implement FTIR or UV-vis probes for real-time reaction monitoring .

Q. How to evaluate the compound’s stability under UV exposure for photoresist applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.